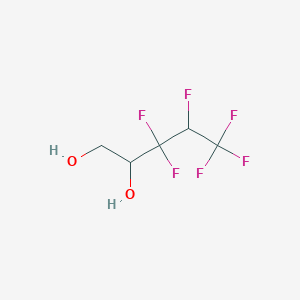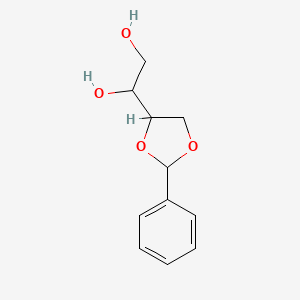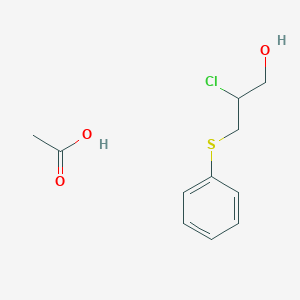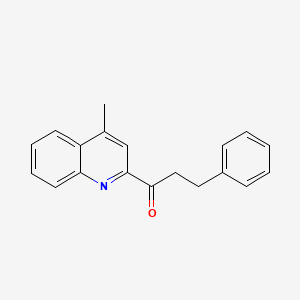
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry This compound features a quinoline ring system, which is a fused heterocyclic structure containing a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Another approach is the Skraup synthesis, which employs glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . This method is known for its robustness and ability to produce quinoline derivatives in good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of microwave irradiation, ultrasound, or photochemical reactions, to enhance reaction efficiency and yield . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed under acidic or basic conditions.
Substitution: Alkyl halides, aryl halides, thiols; reactions may require catalysts such as palladium or copper salts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions contribute to its potential therapeutic effects, including antimicrobial and anticancer activities .
類似化合物との比較
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial agent with a similar quinoline structure but different functional groups.
Chloroquine: Another antimalarial drug with a quinoline core, known for its use in treating malaria.
Ciprofloxacin: An antibiotic with a quinoline ring, used to treat bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
特性
CAS番号 |
138715-87-4 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
1-(4-methylquinolin-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H17NO/c1-14-13-18(20-17-10-6-5-9-16(14)17)19(21)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
InChIキー |
DZJADECIBLZODU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


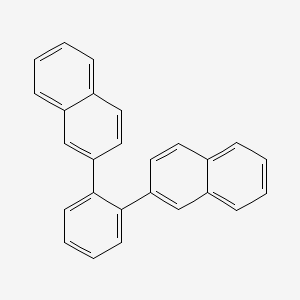
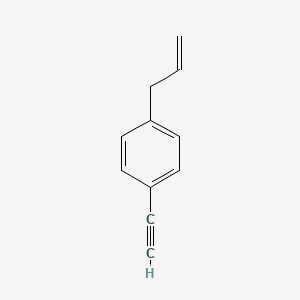
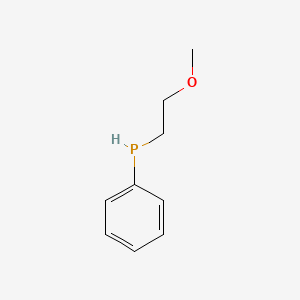
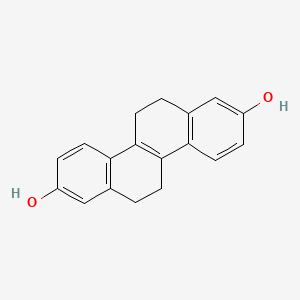
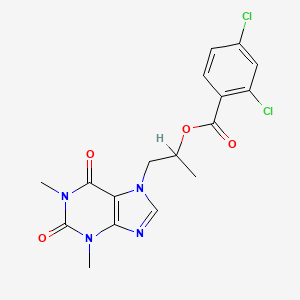
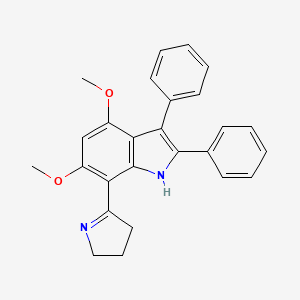
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
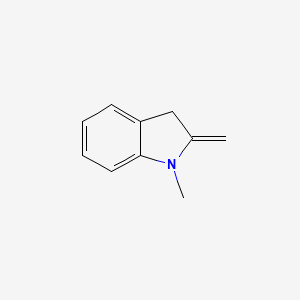
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
